molecular formula C17H12N6O2S B4775426 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide

4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide

Cat. No. B4775426
M. Wt: 364.4 g/mol
InChI Key: ROLYPCXZOUGDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide, also known as ACQPS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its anticancer and antimicrobial properties, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the production of certain inflammatory cytokines, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide is its broad-spectrum activity against a variety of cancer cell lines, as well as its antibacterial and antifungal properties. Additionally, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to have relatively low toxicity in animal studies, making it a potentially safe candidate for further development. However, one of the main limitations of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide. One area of interest is the development of new formulations of the compound that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide, as well as its potential applications in the treatment of other diseases beyond cancer and infectious diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide in humans.

Scientific Research Applications

4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c18-9-12-15-17(22-14-4-2-1-3-13(14)21-15)23(16(12)19)10-5-7-11(8-6-10)26(20,24)25/h1-8H,19H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLYPCXZOUGDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide
Reactant of Route 2
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide
Reactant of Route 4
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.